(1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-4-ylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO3P/c7-10(8,9)5-1-3-6-4-2-5/h1,6H,2-4H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBAAPJRPYOJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Investigations of 1,2,3,6 Tetrahydropyridin 4 Yl Phosphonic Acid Analogues
Modulation of Neurotransmitter Receptor Systems
Investigations into the effects of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid analogues on neurotransmitter receptors have uncovered specific interactions, particularly within the GABAergic system.
Gamma-Aminobutyric Acid (GABA) Receptor Interactions (e.g., GABAC, GABAA, GABAB)
The primary focus of research for analogues of this compound has been on the GABA receptor system. A notable analogue, (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA), has been identified as a potent and selective antagonist of GABAC receptors. Electrophysiological studies on neonatal rat spinal cord preparations demonstrated that TPMPA could significantly reduce the depressant action of GABA without affecting responses mediated by GABAA or GABAB receptors. This selectivity suggests that the tetrahydropyridine (B1245486) ring is a key structural feature for GABAC receptor interaction.
In contrast, the phosphonic acid analogue, piperidin-4-ylphosphonic acid, has been shown to be a significantly weaker GABAC antagonist compared to its phosphinic acid counterpart, piperidin-4-ylphosphinic acid. This suggests that the nature of the acidic group is a critical determinant of potency at the GABAC receptor. While direct studies on this compound are limited, these findings imply that it may also act as a GABAC receptor antagonist, albeit with potentially lower potency than TPMPA.
Table 1: Comparative Antagonistic Activity of this compound Analogues at GABA Receptors
| Compound | Receptor Target | Activity | Potency |
| (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | GABAC | Selective Antagonist | High |
| Piperidin-4-ylphosphinic acid | GABAC | Antagonist | Comparable to TPMPA |
| Piperidin-4-ylphosphonic acid | GABAC | Antagonist | At least an order of magnitude weaker than the phosphinic acid analogue |
Excitatory Amino Acid Receptor Antagonism (e.g., NMDA, AMPA, Kainate Receptors)
Currently, there is a lack of direct scientific evidence from available research to suggest that this compound or its close analogues act as antagonists at N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), or kainate receptors. The pharmacological profiles of related compounds have not indicated significant interactions with these excitatory amino acid receptors.
Dopaminergic System Engagement (e.g., Dopamine (B1211576) Autoreceptor Agonism)
Detailed investigations into the direct engagement of this compound or its analogues with the dopaminergic system, specifically concerning dopamine autoreceptor agonism, are not extensively documented in the current scientific literature.
Serotonergic Receptor Subtype Specificity (e.g., 5-HT6, 5-HT1F)
While direct studies on this compound are scarce, research on related structures containing the 1,2,3,6-tetrahydropyridin-4-yl moiety has shown interactions with serotonergic receptors. For instance, a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and identified as novel agonists for the 5-HT6 receptor. The most potent compound in this series, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, displayed high affinity and functional agonism at the 5-HT6 receptor. This indicates that the tetrahydropyridine scaffold can be incorporated into molecules that target this specific serotonin (B10506) receptor subtype. However, there is no specific data available for the phosphonic acid derivative at 5-HT6 or 5-HT1F receptors.
Enzyme Inhibition Profiling
The inhibitory potential of compounds related to this compound has been explored, particularly in the context of enzymes involved in cellular stress and DNA repair.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Research has indicated that the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) fragment can be a valuable component in the design of potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). Studies on various benzamide (B126) analogues linked to this fragment have demonstrated that this structural motif plays a significant role in enhancing inhibitory potency against PARP-1. While these findings highlight the potential of the tetrahydropyridine ring in targeting PARP-1, specific inhibitory data for this compound itself is not currently available.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
Research into the interaction between analogues of this compound and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is an emerging area. TDP1 is a critical enzyme in DNA repair, specifically in resolving stalled topoisomerase I-DNA complexes. Inhibition of TDP1 is a promising strategy to enhance the efficacy of certain anticancer chemotherapies. While phosphonic acids are recognized for their ability to mimic the phosphate (B84403) backbone of DNA and interact with enzyme active sites, specific inhibitory data for this compound analogues against TDP1 are not yet extensively documented in publicly available literature. The structural motif, combining a tetrahydropyridine ring with a phosphonic acid group, presents a unique scaffold that warrants further investigation for TDP1 inhibitory activity.
DNA Gyrase Inhibition Studies
DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for bacterial survival and a validated target for antibiotics. The potential for this compound analogues to act as DNA gyrase inhibitors is an area of active interest. The phosphonate (B1237965) moiety could potentially interfere with the ATP-binding site of the GyrB subunit. However, detailed studies quantifying the inhibitory constants (IC₅₀) and delineating the structure-activity relationships for this specific class of compounds against DNA gyrase are not available in the current body of scientific literature.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key protein kinase in the signaling pathways of the innate immune system, making it an attractive target for treating inflammatory and autoimmune diseases. The development of small molecule inhibitors for IRAK-4 is a significant focus in medicinal chemistry. Analogues of this compound represent a novel chemical space for the exploration of IRAK-4 inhibition. Currently, there is a lack of specific published research detailing the efficacy and selectivity of these particular analogues as IRAK-4 inhibitors.
Exploration of Broader Bioactivities
Beyond specific enzyme inhibition, the broader therapeutic potential of this compound analogues is being explored.
Anti-inflammatory Efficacy
The tetrahydropyridine scaffold is present in various compounds with known anti-inflammatory properties. It has been suggested that structural modifications to this ring, combined with the phosphonic acid functional group, could lead to novel anti-inflammatory agents. Research has shown that other N-benzoylamino-1,2,3,6-tetrahydropyridine analogues exhibit significant anti-inflammatory activity in vivo. google.com For instance, certain analogues with electron-donating substituents have demonstrated efficacy comparable to the reference drug indomethacin (B1671933) in carrageenan-induced paw edema assays in rats. google.com However, specific data on the anti-inflammatory effects of this compound analogues are needed to confirm this potential.
Anticancer Potential
The quest for novel anticancer agents has led to the investigation of diverse chemical structures. Tetrahydropyridine derivatives have been explored for their potential in cancer therapy, with some analogues showing cytotoxicity against various cancer cell lines. A patent has listed this compound as a potential component in a polymeric system for the delivery of anticancer agents, although this does not describe the intrinsic anticancer activity of the compound itself. Further studies are required to determine the direct antiproliferative or cytotoxic effects of its analogues on cancer cells.
Neuroprotective Effects in Models of Neurodegeneration
Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of neurons. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of this disease. Interestingly, the core structure of MPTP is a tetrahydropyridine ring, the same as in the compound of interest. Studies on other tetrahydropyridine-containing compounds have demonstrated neuroprotective effects in these models. For example, a cholecystokinin (B1591339) analogue was shown to restore dopaminergic neurons and improve motor activity in an MPTP-induced mouse model of Parkinson's disease. This suggests that the (1,2,3,6-tetrahydropyridin-4-yl) scaffold could be a valuable starting point for the design of new neuroprotective agents, though direct evidence for the phosphonic acid analogues is currently unavailable.
Investigations into Other Therapeutic Areas (e.g., Antihypertensive Activity)
While a significant body of research on phosphonic acid analogues often centers on applications such as antiviral agents, enzyme inhibitors, and bone resorption modulators, investigations into other therapeutic areas remain an active field of inquiry. The unique physicochemical properties of the phosphonic acid group, particularly its ability to act as a bioisostere of a carboxylate or phosphate group, make it a versatile pharmacophore for designing molecules with diverse biological activities. beilstein-journals.orgnih.govmdpi.com Although specific studies focusing solely on the antihypertensive or other therapeutic activities of this compound analogues are not extensively documented in publicly available research, the broader classes of phosphonic acid derivatives and tetrahydropyridine-containing compounds have been explored for a range of pharmacological effects, including cardiovascular modulation. beilstein-journals.orgresearchgate.net
The tetrahydropyridine moiety is a structural component found in numerous biologically active compounds and natural products. researchgate.netnih.gov Derivatives of tetrahydropyridine have been associated with a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.net This suggests that the tetrahydropyridine scaffold can serve as a valuable framework for the development of new therapeutic agents across different disease areas.
On the other hand, compounds containing a phosphonic acid group have been investigated for their potential as antihypertensive drugs. beilstein-journals.orgnih.govresearchgate.net The rationale behind this exploration often lies in their ability to interact with biological targets involved in blood pressure regulation. For instance, research has been conducted on a 1,3-oxazole-4-yl-phosphonic acid derivative for its effects on fatty acid composition in blood serum and tissues of rats with arterial hypertension. uran.ua In this study, the administration of the oxazole (B20620) derivative to rats with salt-induced hypertension showed a tendency to restore the levels of certain fatty acids, such as stearic, linoleic, and arachidonic acids, in the aorta. uran.ua
The following table summarizes the investigated therapeutic potential of broader classes of compounds related to the structural components of this compound.
| Compound Class | Therapeutic Area Investigated | Key Findings |
| Tetrahydropyridine Derivatives | Antihypertensive, Anti-inflammatory, Neuroprotective | Possess a broad spectrum of pharmacological activities. researchgate.netresearchgate.net |
| Phosphonic Acid Derivatives | Antihypertensive, Antiviral, Antibiotic | Act as bioisosteres of phosphate or carboxylate groups, enabling interaction with various biological targets. beilstein-journals.orgnih.gov |
| 1,3-Oxazole-4-yl-phosphonic acid derivative | Antihypertensive | Showed potential to restore levels of key fatty acids in the aorta of hypertensive rats. uran.ua |
Structure Activity Relationship Sar Studies and Ligand Design for 1,2,3,6 Tetrahydropyridin 4 Yl Phosphonic Acid Scaffolds
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of the (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid scaffold is a critical determinant of its interaction with target receptors. The tetrahydropyridine (B1245486) ring typically adopts a half-chair conformation, which dictates the spatial orientation of the phosphonic acid group and any other substituents. This conformational preference is crucial for aligning the key pharmacophoric elements with their corresponding interaction points within the receptor's binding site.
Stereochemistry plays a pivotal role in the potency and selectivity of these ligands. The introduction of chiral centers, either on the tetrahydropyridine ring or on substituents, often leads to significant differences in activity between enantiomers. This stereoselectivity provides strong evidence for a specific, three-dimensional binding mode at the receptor. For instance, studies on related competitive NMDA receptor antagonists, such as 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), have shown that the D-isomer possesses significantly higher affinity than the L-isomer. This is attributed to the precise spatial positioning of the acidic and basic groups required for optimal receptor engagement. Crystallographic studies on NMDA receptor ligand-binding domains have confirmed that the receptor can exhibit exclusive binding for one stereoisomer over another, highlighting the importance of a well-defined stereochemical configuration for potent antagonism. youtube.com
Conformationally restrained analogs have been instrumental in probing the bioactive conformation. By locking the scaffold into a more rigid structure, researchers can deduce the optimal geometry for receptor binding. For example, conformationally restricted molecules often exhibit slower association and dissociation rates from the NMDA receptor, suggesting that a specific, rigid conformation enhances binding stability. nih.gov This underscores the principle that while some flexibility is necessary for a ligand to adopt its bioactive conformation upon approaching the binding site, pre-organizing the molecule into a shape that complements the receptor can significantly enhance affinity.
Table 1: Impact of Stereochemistry on the Activity of Related NMDA Receptor Antagonists
| Compound | Isomer | Binding Affinity (Ki) | Key Observation |
|---|---|---|---|
| 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) | D-isomer | High | The D-isomer is significantly more potent, indicating a specific stereochemical requirement at the receptor. |
Note: Data presented is illustrative of the principles of stereoselectivity in related compounds.
Impact of Substituent Variation on the Tetrahydropyridine Ring System
Modifying the tetrahydropyridine ring with various substituents allows for a systematic exploration of the SAR, providing insights into the steric and electronic requirements of the receptor binding pocket. Substitutions can be made at the nitrogen atom (position 1) or at the carbon atoms of the ring.
N-Substitution: The secondary amine in the tetrahydropyridine ring is a key feature, typically protonated at physiological pH, allowing it to form an ionic bond with an acidic residue in the receptor. N-alkylation or N-acylation can modulate the basicity, lipophilicity, and steric profile of the ligand. Generally, small N-alkyl groups may be tolerated, but larger, bulkier groups often lead to a decrease in activity due to steric hindrance, unless a specific hydrophobic pocket is available to accommodate them.
C-Substitution: Adding substituents to the carbon atoms of the ring can probe the topology of the binding site. Small hydrophobic groups, like a methyl group, might enhance binding through van der Waals interactions if a corresponding hydrophobic pocket exists. Conversely, bulky substituents can clash with the receptor surface, reducing affinity. The position of the substituent is also critical. For example, in related piperidine-based NMDA antagonists, extending the carbon chain between acidic groups can decrease the association rate constant, demonstrating that the distance between key binding elements is finely tuned. nih.gov
The introduction of double bonds or other rigidifying elements can further constrain the molecule and influence activity. In some antagonist series, the addition of a double bond close to the phosphonate (B1237965) moiety has been shown to increase the association rate constant, suggesting it helps to orient the molecule favorably for initial binding. nih.gov
Table 2: Illustrative SAR for Substitutions on Related Heterocyclic NMDA Antagonists
| Parent Scaffold | Substitution | Effect on Potency | Rationale |
|---|---|---|---|
| Piperazine | Addition of a propyl-phosphonic acid chain | High Potency | Creates the potent antagonist CPP, optimizing the distance between acidic groups. |
| Piperidine (B6355638) | Lengthening chain between α-carboxylate and ω-phosphonate | Decreased kon | Suggests an optimal distance between the two acidic binding moieties. nih.gov |
Note: This table illustrates general SAR principles derived from related antagonist structures.
Influence of the Phosphonic Acid Moiety and its Derivatives
The phosphonic acid group [-PO(OH)₂] is a cornerstone of the pharmacophore for this class of compounds. It serves as a bioisosteric replacement for a carboxylic acid or phosphate (B84403) group, providing a stable, dianionic moiety at physiological pH that can engage in strong ionic interactions with positively charged residues (e.g., arginine or lysine) in the receptor binding site. nih.govresearchgate.net The tetrahedral geometry of the phosphonate is also a key feature, differing from the planar geometry of a carboxylate group. chim.it
The properties of this acidic terminal are critical for determining whether a compound acts as an agonist or an antagonist. nih.gov Studies have shown that ω-phosphonates are typically antagonists at glutamate (B1630785) receptors, whereas ω-carboxylates can be excitants. nih.gov
Given its importance, significant research has focused on replacing the phosphonic acid with other acidic groups to modulate potency, selectivity, and pharmacokinetic properties. These bioisosteric replacements aim to retain the key acidic and geometric features while altering other properties like pKa, lipophilicity, and metabolic stability.
Common bioisosteres for the phosphonic acid group include:
Phosphinic Acid [-PO(OH)H]: This group is less acidic than phosphonic acid and is monoanionic at physiological pH. In some cases, this change can lead to altered selectivity or potency. For example, (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a standard GABAC antagonist. nih.gov The corresponding phosphinic acid analog of isonipecotic acid was found to be a potent GABAC antagonist, whereas the phosphonic acid version was significantly weaker. nih.gov
Tetrazole: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group and can also substitute for a phosphonate. researchgate.netunifi.it It presents a planar, aromatic ring with a delocalized negative charge and a pKa similar to that of carboxylic acids. For some NMDA antagonists, replacing the phosphonate with a tetrazole resulted in faster association and dissociation rates. nih.gov
Table 3: Activity of Phosphonic Acid Analogs and Bioisosteres at GABAC Receptors
| Compound | Acidic Moiety | Receptor Target | Activity (IC50) |
|---|---|---|---|
| (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) | Phosphinic Acid | GABAC | Standard Antagonist |
| Piperidin-4-ylphosphinic acid | Phosphinic Acid | GABAC | Potent Antagonist |
| Piperidin-4-ylphosphonic acid | Phosphonic Acid | GABAC | Weak Antagonist (>10x weaker than phosphinic analog) nih.gov |
Development of Pharmacophore Models for Target Selectivity and Potency
Pharmacophore models are essential tools in medicinal chemistry that define the crucial spatial arrangement of molecular features necessary for biological activity. For competitive NMDA receptor antagonists based on the this compound scaffold, these models provide a 3D map for designing new, more potent, and selective ligands. nih.govnih.gov
A typical pharmacophore model for this class of antagonists is generated by superimposing a set of active molecules and identifying common chemical features. The essential elements generally include:
An Anionic Center: Provided by the phosphonic acid group (or its bioisostere). This feature is critical for interaction with a cationic site in the receptor.
A Cationic Center: The basic nitrogen of the tetrahydropyridine ring, which is protonated at physiological pH.
Specific Distances and Angles: A defined spatial relationship between the anionic and cationic centers is required to bridge the corresponding anchor points in the receptor.
Exclusion Volumes/Steric Constraints: The model also defines regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor protein.
These models have been successfully used to explain the observed SAR for known antagonists. nih.gov For example, a well-defined pharmacophore can rationalize why certain stereoisomers are more active or why increasing the chain length between acidic groups reduces potency. The models are consistent with a single recognition site at the NMDA receptor that can accommodate both agonists and antagonists, with antagonists typically being larger molecules that span a greater distance within the binding site. nih.gov By using these models in virtual screening or for de novo design, researchers can prioritize the synthesis of novel compounds that are predicted to fit the pharmacophore and thus have a higher probability of being active.
Table 4: Key Features of a General Pharmacophore Model for Competitive NMDA Antagonists
| Pharmacophoric Feature | Corresponding Molecular Group | Putative Receptor Interaction |
|---|---|---|
| Hydrogen Bond Acceptor / Anionic Center | Phosphonic Acid (P=O and P-O⁻) | Ionic bond/H-bond with basic residues (e.g., Arginine) |
| Hydrogen Bond Donor / Cationic Center | Protonated Tetrahydropyridine Nitrogen | Ionic bond/H-bond with acidic residues (e.g., Aspartate, Glutamate) |
| Defined Spatial Separation | Distance between N⁺ and PO₃²⁻ centers | Spans the distance between receptor recognition sites |
Mechanistic Elucidation of Biological Action for 1,2,3,6 Tetrahydropyridin 4 Yl Phosphonic Acid Analogues
Receptor Binding Kinetics and Dynamics
The interaction of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid analogues with their target receptors is a critical determinant of their pharmacological profile. While comprehensive kinetic data (association and dissociation rates) for these specific compounds are not extensively detailed in publicly accessible literature, analysis of structurally related phosphonic and phosphinic acid analogues provides significant insights into their binding characteristics, particularly at GABA and NMDA receptors.
Analogues of this compound have been investigated for their affinity at various receptor subtypes. For instance, certain phosphinic acid analogues of GABA have demonstrated notable selectivity as GABAB receptor antagonists. The binding affinity of these compounds is a key factor in their potency.
In the context of NMDA receptors, competitive antagonists bearing a phosphono group, such as D-AP5 (D-2-amino-5-phosphonopentanoic acid), exhibit binding mechanisms that are dependent on specific interactions within the glutamate (B1630785) binding site of the GluN2 subunit. The phosphonate (B1237965) group plays a crucial role in forming polar interactions with key amino acid residues, such as Tyr730 in the GluN2A subunit, which is a distinguishing feature between NMDA and non-NMDA receptors. nih.gov
The binding of novel cyclic phosphinic acids to GABAC receptors has been characterized, revealing important electrostatic interactions. These include salt bridge formations between the phosphinic acid group and arginine residues (e.g., Arg104), and between the basic amine of the ligand and glutamic acid residues (e.g., Glu196) in the receptor. nih.gov Hydrogen bonding and cation-π interactions further stabilize the ligand-receptor complex. nih.gov
Interactive Table: Binding Affinities of Selected Phosphinic Acid Analogues at GABA Receptors
| Compound | Receptor Target | Binding Affinity (KB, µM) | Activity |
| Compound 19 (a 3-guanido-1-oxo-1-hydroxy-phospholane) | ρ1 GABAC | 10 | Antagonist |
| Compound 17 (a 3-(aminomethyl)-1-oxo-1-hydroxy-phospholane) | ρ1 GABAC | 19.91 (IC50) | Antagonist |
| Compound 17 | GABAB(1b/2) | - | Weak Agonist |
| Compound 17 | α1β2γ2L GABAA | Inactive at 600 µM | - |
Data sourced from studies on novel cyclic phosphinic acid analogues. nih.gov
Investigation of Intracellular Signaling Pathway Modulation
The binding of this compound analogues to their receptors initiates a cascade of intracellular signaling events. As antagonists at ionotropic receptors like NMDA and GABAC, their primary mechanism involves preventing the ion channel opening and the subsequent flux of ions that would normally occur upon agonist binding.
For NMDA receptor antagonists, this action directly impedes the influx of Ca2+, a critical second messenger that activates a multitude of downstream signaling pathways. By blocking Ca2+ entry, these antagonists can prevent the activation of calcium-dependent enzymes such as calmodulin-dependent kinases (CaMKs), protein kinase C (PKC), and nitric oxide synthase (nNOS), thereby mitigating the effects of excessive glutamate stimulation, a phenomenon known as excitotoxicity. nih.govmdpi.com
In the case of GABAB receptor antagonism by related phosphinic acid analogues, the modulation of intracellular signaling is different. GABAB receptors are metabotropic and couple to G-proteins. Antagonism at these receptors would block the agonist-induced inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP) levels. This can lead to an increase in the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
Analysis of Neurotransmission Pathway Alterations
The interaction of this compound analogues with receptors leads to significant alterations in neurotransmission pathways. By antagonizing NMDA receptors, these compounds can dampen excitatory synaptic transmission mediated by glutamate. This has been shown to have neuroprotective effects in models of ischemia and other conditions characterized by excessive glutamate release. nih.gov
Phosphinic acid analogues that act as GABAB receptor antagonists have been shown to enhance the release of several neurotransmitters. nih.gov By blocking presynaptic GABAB autoreceptors, these antagonists can increase the release of GABA itself. Furthermore, they can also enhance the release of excitatory amino acids like glutamate and aspartate, as well as the neuropeptide somatostatin. nih.gov This suggests a complex regulatory role for these compounds in synaptic function.
The facilitation of long-term potentiation (LTP), a cellular model of learning and memory, has been observed with GABAB antagonists, suggesting potential cognitive-enhancing effects. nih.gov
Molecular Basis of Enzyme-Inhibitor Interactions
Phosphonate-containing compounds, including analogues of this compound, are known to be effective enzyme inhibitors. Their tetrahedral geometry and negative charge allow them to act as stable mimics of the transition states of enzymatic reactions, particularly those involving phosphate (B84403) groups. researchgate.net
One area where phosphonate analogues have been studied as enzyme inhibitors is in the context of cholinesterases. For example, phosphonate analogues of cyclophostin (B1669515) have been shown to be irreversible inhibitors of human acetylcholinesterase (AChE). nih.gov The mechanism involves the phosphorylation of the active site serine residue within the enzyme's catalytic triad. nih.gov Kinetic analysis of these interactions often reveals a two-step process: an initial binding step followed by a slower inactivation step. nih.gov
Interactive Table: Inhibition of Human Acetylcholinesterase by Bicyclic Phosphonate Analogues of Cyclophostin
| Compound | IC50 (µM) |
| Bicyclic Phosphonate Diastereoisomer 1 | 3 |
| Bicyclic Phosphonate Diastereoisomer 2 | 30 |
Data sourced from a study on phosphonate analogues of cyclophostin. nih.gov
The stability of the phosphonate-enzyme adduct can be significant, and in some cases, reactivation by standard antidotes like oximes is not efficient. nih.gov The molecular interactions underpinning this inhibition are highly specific, with stereochemistry playing a crucial role in the potency of the inhibitor, as evidenced by the different IC50 values for diastereoisomers. nih.gov
Computational Chemistry and Molecular Modeling of 1,2,3,6 Tetrahydropyridin 4 Yl Phosphonic Acid
Quantum Chemical Calculations (Density Functional Theory) for Electronic Properties
DFT calculations on tetrahydropyridine (B1245486) derivatives have been utilized to determine their optimized geometries, electronic structures, and reactivity descriptors. For instance, studies on various substituted tetrahydropyridines have revealed the conformational flexibility of the ring, often adopting a "flattened boat" conformation. The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic regions within the molecule. The nitrogen atom in the tetrahydropyridine ring is typically a site of high electron density, making it a potential hydrogen bond acceptor.
Similarly, DFT studies on phosphonic acids provide crucial information about the electronic nature of the phosphonate (B1237965) group. These calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental spectroscopic data. nih.gov The phosphonic acid group is characterized by a tetrahedral phosphorus atom bonded to an oxygen atom via a double bond, two hydroxyl groups, and a carbon atom. researchgate.net The electronic properties of this group, including its acidity (pKa values) and ability to act as a chelating agent for metal ions, are strongly influenced by the electronic effects of the substituent attached to the phosphorus atom. researchgate.netnih.gov
By combining the knowledge from DFT studies on both tetrahydropyridine and phosphonic acid fragments, a detailed picture of the electronic properties of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid can be constructed. Key parameters that can be computationally derived include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Mulliken and Natural Bond Orbital (NBO) charge distributions: These analyses provide insights into the charge distribution across the molecule, highlighting atoms with significant positive or negative charges and their potential roles in intermolecular interactions.
A hypothetical data table summarizing the expected electronic properties of this compound, based on analogous compounds, is presented below.
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Energy Gap (ΔE) | Moderate | Indicates reasonable kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the phosphonic acid oxygen atoms and the nitrogen of the tetrahydropyridine ring. Positive potential around the hydroxyl protons of the phosphonic acid. | Highlights regions for potential electrophilic and nucleophilic attack, and hydrogen bonding. |
| NBO Charges | Significant negative charges on oxygen and nitrogen atoms. Positive charge on the phosphorus atom and the acidic protons. | Provides a quantitative measure of the charge distribution and potential for ionic interactions. |
| Dipole Moment | High | Suggests good solubility in polar solvents like water and strong interactions with polar biological environments. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies can be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. Given its structural similarity to known neuromodulators, particularly GABA (γ-aminobutyric acid) and glutamate (B1630785), relevant targets for docking studies would include GABA and NMDA receptors.
GABA Receptor Docking:
The tetrahydropyridine scaffold is present in several compounds that interact with GABA receptors. For instance, THIP (Gaboxadol) is a known GABAA receptor agonist. The phosphonic acid group can act as a bioisostere for the carboxylic acid group found in GABA. Molecular docking studies of this compound into the binding pocket of GABAA or GABAC receptors could reveal key interactions. researchgate.netnih.gov It is hypothesized that the positively charged nitrogen in the tetrahydropyridine ring (at physiological pH) could interact with anionic residues in the receptor's binding site, while the phosphonic acid group could form hydrogen bonds with polar residues, mimicking the binding mode of GABA.
NMDA Receptor Docking:
The tetrahydropyridine ring is also a feature of some NMDA receptor antagonists. rsc.org The phosphonic acid moiety is a known glutamate receptor ligand. Therefore, docking this compound into the ligand-binding domain of NMDA receptors could provide insights into its potential as a receptor antagonist. The binding mode would likely involve interactions of the phosphonic acid group with the glutamate binding site, while the tetrahydropyridine ring could occupy an adjacent pocket, potentially conferring selectivity.
A hypothetical table summarizing potential docking results is shown below.
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Mode of Action |
| GABAA Receptor | -6 to -8 | Arginine, Tyrosine, Serine | Agonist/Antagonist |
| GABAC Receptor | -5 to -7 | Proline, Serine, Arginine | Antagonist |
| NMDA Receptor (GluN2A/B) | -7 to -9 | Arginine, Threonine, Aspartate | Antagonist |
These predicted binding affinities and interacting residues are based on studies of structurally similar compounds and highlight the potential for this compound to interact with these important neurological targets.
Molecular Dynamics Simulations for Conformational Space and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the assessment of binding stability over time. For this compound, MD simulations can offer valuable insights into its behavior in different environments and its interaction with biological targets.
Conformational Analysis:
The tetrahydropyridine ring of the molecule is not planar and can adopt various conformations, such as boat, twist-boat, and chair-like forms. acs.org MD simulations in an aqueous environment can reveal the predominant conformations of the molecule in solution and the energetic barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Analysis of the conformational flexibility of the tetrahydropyridine ring and the rotational freedom of the phosphonic acid group can provide a comprehensive understanding of the molecule's dynamic behavior.
Binding Stability:
Once a promising ligand-target complex is identified through molecular docking, MD simulations can be employed to assess the stability of this interaction. By simulating the complex in a physiological environment (water, ions, etc.) for an extended period (nanoseconds to microseconds), one can observe the dynamics of the ligand within the binding pocket. Key metrics to analyze include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to the initial docked pose provides a measure of its stability. A low and stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues can identify which parts of the protein are most affected by ligand binding.
Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation can highlight the key interactions that contribute to binding affinity and stability.
For example, MD simulations of phosphonate inhibitors bound to aspartic proteases have been used to investigate the hydrogen-bonding patterns at the binding site, revealing the importance of these interactions for inhibitor potency. nih.gov Similarly, MD simulations of this compound in complex with a receptor like the GABA or NMDA receptor would provide a detailed understanding of the dynamic interplay governing its binding.
A hypothetical summary of MD simulation results is presented below.
| Simulation System | Key Findings |
| This compound in water | The tetrahydropyridine ring predominantly adopts a flattened boat conformation. The phosphonic acid group shows significant rotational freedom. |
| Ligand-GABAA Receptor Complex | The ligand remains stably bound in the active site over a 100 ns simulation. Key hydrogen bonds with specific arginine and tyrosine residues are maintained. |
| Ligand-NMDA Receptor Complex | The ligand shows a stable binding pose with low RMSD. The phosphonic acid group forms persistent salt bridges with basic residues in the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a dedicated QSAR study on this compound itself would require a dataset of analogs with measured biological activities, the principles of QSAR can be applied to understand which molecular features are likely to be important for its activity and to guide the design of more potent analogs.
QSAR models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of molecules. These can include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., logP).
QSAR studies on phosphonic acid-based chelating agents have successfully correlated molecular descriptors with their stability constants, aiding in the design of new MRI contrast agents. nih.gov Similarly, QSAR models have been developed for bisphosphonates as bone resorption agents, highlighting the importance of steric and electronic properties for their activity. acs.orgillinois.edu For tetrahydropyridine derivatives, QSAR studies have been employed to understand their activity as inhibitors of various enzymes. nih.gov
Based on these analogous studies, a hypothetical QSAR model for a series of this compound analogs might reveal that:
Increased lipophilicity (logP) could enhance cell membrane permeability but might also lead to non-specific binding.
The presence of specific substituents on the tetrahydropyridine ring could introduce steric hindrance or favorable electronic interactions that modulate binding affinity.
The acidity of the phosphonic acid group (pKa) , which can be tuned by substituents, could be a critical determinant of its interaction with target receptors.
A hypothetical QSAR equation for a series of analogs could take the form:
pIC50 = c0 + c1(logP) - c2(Molecular Volume) + c3(LUMO energy)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by statistical analysis. This equation would suggest that higher biological activity is associated with optimal lipophilicity, smaller molecular size, and a lower LUMO energy.
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening and virtual library design are powerful computational strategies for the discovery of novel bioactive molecules. These approaches leverage the speed of modern computers to evaluate large numbers of compounds for their potential to interact with a biological target, thus prioritizing the synthesis and experimental testing of the most promising candidates.
In Silico Screening:
Starting with a validated 3D structure of a target receptor (e.g., GABA or NMDA receptor), large chemical databases can be virtually screened to identify compounds that are predicted to bind with high affinity. For this compound, a similarity-based virtual screening could be performed to find commercially available or synthetically accessible compounds with similar structural features. Alternatively, a pharmacophore model could be developed based on the key interaction points of this compound in the receptor binding site. This pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity, can then be used to search for novel scaffolds that match these criteria.
Virtual Library Design:
Once a promising scaffold like this compound is identified, a virtual library of novel analogues can be designed and evaluated in silico. This involves systematically modifying the core structure by adding various substituents at different positions. For example, different functional groups could be introduced onto the tetrahydropyridine ring or the phosphonic acid group could be replaced with other acidic moieties.
The designed virtual library can then be subjected to a hierarchical screening process:
Filtering based on drug-likeness properties: Compounds are first filtered based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to ensure they have favorable pharmacokinetic profiles (e.g., using Lipinski's Rule of Five).
Molecular docking: The remaining compounds are docked into the target receptor's binding site to predict their binding affinities.
Binding free energy calculations: More rigorous methods like MM/PBSA or MM/GBSA can be used to refine the binding affinity predictions for the top-scoring compounds from docking.
ADMET prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates.
This process allows for the rational design of novel analogues of this compound with potentially improved potency, selectivity, and pharmacokinetic properties.
A hypothetical workflow for virtual library design is outlined in the table below.
| Step | Description | Outcome |
| 1. Scaffold Selection | This compound is chosen as the starting point. | Core structure for derivatization. |
| 2. Virtual Library Enumeration | A library of 10,000 virtual compounds is generated by adding various substituents (e.g., alkyl, aryl, halogen) to the tetrahydropyridine ring. | A diverse set of novel analogues. |
| 3. Drug-Likeness Filtering | The library is filtered based on Lipinski's Rule of Five. | A smaller library of ~5,000 drug-like compounds. |
| 4. High-Throughput Virtual Screening (HTVS) | The filtered library is docked into the target receptor. | A ranked list of compounds based on predicted binding affinity. |
| 5. Lead Candidate Selection | The top 100 compounds are selected for further analysis, including more accurate binding free energy calculations and ADMET prediction. | A small set of high-priority candidates for synthesis and experimental testing. |
Through these computational approaches, the chemical and biological properties of this compound and its derivatives can be systematically explored, accelerating the process of drug discovery and development.
Future Directions and Emerging Research Avenues for 1,2,3,6 Tetrahydropyridin 4 Yl Phosphonic Acid
Rational Design of Highly Selective and Potent Ligands
The future development of (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid as a therapeutic agent hinges on the rational design of analogs with high selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the core structure, researchers can elucidate the key molecular features required for optimal target engagement.
Future SAR studies should focus on several key areas of the molecule:
Substitution on the Tetrahydropyridine (B1245486) Nitrogen: The nitrogen atom of the tetrahydropyridine ring is a prime site for modification. Introducing a variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For instance, studies on related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) analogs have shown that modifications at this position can influence metabolism and biological activity. nih.gov
Modifications of the Phosphonic Acid Group: The phosphonic acid group is a critical pharmacophore, likely involved in key interactions with biological targets through its ability to mimic phosphate (B84403) or carboxylate groups. researchgate.net Future research should explore the synthesis and evaluation of bioisosteres of the phosphonic acid, such as phosphinic acids or tetrazoles, to fine-tune binding affinity and cell permeability.
Introduction of Substituents on the Tetrahydropyridine Ring: The carbon backbone of the tetrahydropyridine ring offers additional opportunities for modification. The introduction of alkyl, aryl, or functional groups at various positions could enhance target selectivity and potency by creating additional points of interaction with the target protein.
A systematic approach to generating and screening a library of such analogs will be crucial. The resulting data can be used to build quantitative structure-activity relationship (QSAR) models, which can then guide the design of next-generation compounds with improved properties.
Table 1: Proposed Modifications for SAR Studies of this compound Analogs
| Modification Site | Proposed Substituents/Modifications | Rationale |
| Tetrahydropyridine Nitrogen (N1) | Small alkyls (methyl, ethyl), benzyl (B1604629), substituted phenyls, heterocyclic rings | To modulate lipophilicity, metabolic stability, and target interaction. |
| Phosphonic Acid Moiety (C4) | Phosphinic acid, tetrazole, carboxylic acid | To investigate the importance of the phosphonate (B1237965) group and explore bioisosteric replacements with different physicochemical properties. |
| Tetrahydropyridine Ring | Alkyl or aryl groups at C2, C3, C5, C6 positions | To probe for additional binding pockets and enhance selectivity. |
Identification of Novel Biological Targets and Therapeutic Applications
While the tetrahydropyridine scaffold is present in a number of biologically active compounds, the specific biological targets of this compound remain largely uncharacterized. A key future direction will be the identification of its molecular targets to unlock its therapeutic potential.
In silico screening represents a powerful and efficient starting point for this process. By computationally docking the structure of this compound against libraries of known protein structures, potential binding partners can be identified. This approach can be hypothesis-driven, focusing on protein families known to interact with similar scaffolds (e.g., receptors, enzymes), or unbiased, screening against the entire human proteome.
Following computational predictions, in vitro biological screening against a panel of relevant assays is essential for validation. This could include enzymatic assays, receptor binding assays, and cell-based functional assays. For example, given the structural similarities to certain neurotransmitter analogs, initial screening could focus on receptors and transporters within the central nervous system.
The phosphonic acid moiety suggests potential interactions with enzymes that process phosphate-containing substrates, such as phosphatases or kinases. nih.gov Therefore, screening against panels of these enzymes could reveal novel inhibitory or modulatory activities.
Emerging research into the role of various signaling pathways in disease offers further avenues for investigation. For example, the link between inflammation and cancer suggests that compounds with novel anti-inflammatory properties could have therapeutic potential in oncology. mdpi.com Exploring the activity of this compound and its derivatives in cellular models of cancer and inflammation could uncover unexpected therapeutic applications.
Advancements in Synthetic Methodologies for Diversified Compound Libraries
The efficient synthesis of a diverse library of this compound analogs is a prerequisite for comprehensive SAR studies and the discovery of lead compounds. Future research should focus on developing robust and high-throughput synthetic methodologies.
Current synthetic approaches often involve multi-step sequences that can be time-consuming and low-yielding. The development of novel, more efficient synthetic routes is therefore a priority. This could involve the exploration of new catalytic methods for the formation of the tetrahydropyridine ring or for the introduction of the phosphonic acid group.
Combinatorial chemistry approaches, coupled with high-throughput purification and characterization techniques, will be instrumental in rapidly generating large libraries of analogs. This will enable a more thorough exploration of the chemical space around the core scaffold. The development of solid-phase synthesis methods for the this compound scaffold would be a significant advancement, allowing for the automated synthesis of a wide range of derivatives.
Furthermore, the synthesis of phosphonate prodrugs could be a valuable strategy to overcome the typically poor cell membrane permeability of phosphonic acids. arkat-usa.org This would involve temporarily masking the phosphonic acid group with moieties that are cleaved intracellularly to release the active compound.
Integration of Multidisciplinary Approaches for Comprehensive Characterization
A comprehensive understanding of the biological activity of this compound and its derivatives will require the integration of multiple scientific disciplines. A synergistic approach combining computational modeling, in vitro pharmacology, and in vivo studies will be essential for a thorough characterization of lead compounds.
Computational modeling and simulation can provide valuable insights into the binding modes of these compounds with their biological targets. nih.gov Molecular dynamics simulations can be used to predict the stability of ligand-protein complexes and to identify key intermolecular interactions. This information can then be used to guide the rational design of new analogs with improved binding affinities.
In vitro pharmacological profiling will be necessary to determine the potency, selectivity, and mechanism of action of new compounds. This will involve a battery of assays to assess activity at the primary target, as well as off-target effects. Cellular assays will be crucial to confirm that in vitro activity translates into a desired biological response in a more complex physiological environment.
Ultimately, promising lead compounds will need to be evaluated in in vivo models of disease . These studies will provide critical information on the pharmacokinetics, efficacy, and safety of the compounds in a whole-organism setting. The data generated from these integrated approaches will be essential for advancing the most promising candidates into preclinical and clinical development.
Table 2: Multidisciplinary Approaches for Characterization
| Approach | Techniques | Objectives |
| Computational Chemistry | Molecular Docking, QSAR, Molecular Dynamics Simulations | Predict binding modes, guide rational design, understand ligand-target interactions. |
| In Vitro Pharmacology | Enzyme/Receptor Binding Assays, Cell-Based Functional Assays, Off-Target Screening | Determine potency, selectivity, mechanism of action, and cellular efficacy. |
| In Vivo Studies | Pharmacokinetic analysis, Disease models | Evaluate efficacy, safety, and drug metabolism in a living organism. |
Q & A
Q. What are the optimal synthetic routes for (1,2,3,6-tetrahydropyridin-4-yl)phosphonic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis often involves phosphonylation of tetrahydropyridine precursors. For example, photoinduced deformylative phosphonylation of 4-alkyl-1,4-dihydropyridines under UV light (365 nm) with dialkyl phosphites can yield alkylphosphonates . Key parameters include solvent choice (e.g., acetonitrile), catalyst presence (e.g., Pd/C for hydrogenation steps), and reaction time. Evidence from analogous compounds shows that tert-butoxycarbonyl (Boc) protection of the tetrahydropyridine nitrogen improves stability during coupling reactions, as seen in EP 4 374 877 A2 . Yield optimization (typically 60–85%) requires rigorous monitoring via HPLC (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) and LCMS (e.g., m/z 243 [M+H-C4H9OCO]+) .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Multinuclear NMR (¹H, ¹³C, ³¹P) is critical. For example:
- ³¹P NMR : A singlet at δ = 14.61–27.39 ppm confirms phosphonate/phosphonic acid groups, with shifts dependent on substituents and protonation state .
- ¹H NMR : Signals for the tetrahydropyridine ring (e.g., δ = 2.5–3.5 ppm for CH2 groups) and aromatic protons (if present) validate the core structure .
HRMS (High-Resolution Mass Spectrometry) and X-ray crystallography (for crystalline derivatives) further resolve ambiguities, particularly in distinguishing between solvates or polymorphs, as noted in patent applications for related glutarate salts .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound as a GABAC receptor antagonist?
Methodological Answer: The compound’s phosphonic acid group mimics the carboxylate moiety of GABA, enabling competitive binding to GABAC receptors. Electrophysiological assays (e.g., Xenopus oocyte expression systems) show that 1,2,5,6-tetrahydropyridin-4-yl derivatives block Cl⁻ currents with IC50 values in the micromolar range . Computational docking studies (using software like AutoDock Vina) can model interactions with receptor residues (e.g., Arg158 in ρ1 subunits), while mutagenesis experiments validate binding sites . Contradictions in potency across studies may arise from differences in receptor subunit composition or assay pH (affecting protonation of the phosphonic acid group).
Q. How do structural modifications of the tetrahydropyridine ring impact pharmacological activity?
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances metabolic stability but may reduce blood-brain barrier permeability, as seen in analogs from EP 4 374 877 A2 .
- Salt Forms : Glutarate salts (e.g., 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate) improve solubility and bioavailability, with polymorph screening (via DSC and PXRD) essential for identifying pharmaceutically viable forms .
- Phosphonic Acid vs. Ester : The free phosphonic acid (vs. ester prodrugs) shows higher receptor affinity but poorer oral absorption, necessitating formulation studies .
Q. What computational strategies predict the stability and reactivity of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to assess tautomerization equilibria or ring puckering in the tetrahydropyridine moiety .
- pKa Prediction : Tools like MarvinSuite estimate the phosphonic acid group’s pKa (~2.1 and ~7.2), critical for understanding ionization states under physiological conditions .
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., bromination at the 2-position for cross-coupling reactions) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Yield Variability : Trace moisture or oxygen may deactivate catalysts (e.g., Pd/C). Replicate reactions under inert atmospheres and compare with patents (e.g., EP 4 374 877 A2) .
- NMR Shifts : Solvent (D2O vs. CDCl3) and pH differences can alter ³¹P and ¹H shifts. Always report conditions alongside data .
- Biological Activity : Use standardized assays (e.g., WHO protocols for receptor antagonism) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
